molecular formula C9H11N3O B2621230 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1540753-39-6

4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B2621230
CAS No.: 1540753-39-6
M. Wt: 177.207
InChI Key: WMFJJQZKLKTSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4,7-dimethyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-3-7-9(10-4-6)12(2)5-8(13)11-7/h3-4H,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFJJQZKLKTSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Reduction Reactions

Reduction pathways depend on the method and conditions used:

Method Product Conditions Source
Electrochemical reduction5,10-Dihydro derivativeHydroorganic medium (e.g., water-methanol)
Catalytic hydrogenation5,10-Dihydro derivativeH₂/Pd catalyst
NaBH₄ reductionNo reaction observedEthanol, RT
LiAlH₄ reduction1,2-Dihydro derivative (minor pathway)Dry THF, reflux

Key Findings :

  • The fused benzene-like stability of the pyrido-pyrazine system directs reduction to the 5,10-dihydro product rather than the pyridine ring, unlike simpler pyrido[2,3-b]pyrazines .

  • LiAlH₄ selectively reduces the pyrazine ring’s carbonyl group to yield the 1,2-dihydro derivative in low yields .

Nucleophilic Substitution

The pyrazine ring’s electron-deficient nature facilitates substitution at activated positions:

  • Bromination :

    • 7-Bromo derivatives are synthesized using Br₂ in acetic acid under reflux. Methyl groups at positions 4 and 7 deactivate adjacent positions, limiting further substitution .

  • Amination :

    • Reaction with ammonia or amines under basic conditions yields amino-substituted derivatives. Steric hindrance from methyl groups reduces reaction rates compared to unmethylated analogs.

Oxidation Reactions

  • Side-Chain Oxidation :

    • Methyl groups at positions 4 and 7 resist oxidation under mild conditions (e.g., KMnO₄ in acidic media). Stronger oxidants (e.g., CrO₃) partially oxidize methyl groups to carboxylic acids but degrade the core structure.

  • Ring Oxidation :

    • Ozone or singlet oxygen induces cleavage of the pyrazine ring, forming fragmented quinone-like products .

Cyclization and Condensation

The compound acts as a precursor for fused heterocycles:

  • With Diamines :

    • Condensation with 2,3-diaminopyridines in xylene at 120°C yields pyrido[2,3-b] diazepin-4-ones via a seven-membered ring closure .

  • With Hydrazines :

    • Reaction with hydrazine hydrate forms triazolo[4,5-b]pyrazine derivatives under acidic or thermal conditions .

Ring-Opening Reactions

  • Acid Hydrolysis :

    • Prolonged treatment with HCl (6M) cleaves the pyrazine ring, yielding pyridine-2,3-diamine and diketone fragments .

Tautomerism and Stability

  • The compound exists predominantly in the 1H-tautomeric form due to thermodynamic stability, as shown by AM1 calculations (ΔG ≈ 37 kJ/mol vs. 2H-form) .

  • Tautomerization is pH-dependent, with protonation occurring at the pyridine nitrogen (pKa ≈ 1.2) .

Experimental Considerations

  • Solubility : Methyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce it in nonpolar solvents.

  • Reaction Optimization : Acidic conditions (e.g., thionyl chloride) enhance cyclization efficiency, while basic conditions favor substitution .

Scientific Research Applications

Chemistry

In the field of chemistry, 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various reactions such as oxidation, reduction, and substitution:

  • Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.
  • Reduction : Can be reduced using sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the methyl groups or nitrogen atoms in the ring structure.

These reactions enable the synthesis of derivatives with potentially enhanced properties for further investigation.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens. For example, compounds derived from this structure have been tested against Helicobacter pylori, demonstrating effective urease inhibition which is crucial for treating stomach infections .
  • Anticancer Potential : The compound has been explored for its anticancer properties. Its ability to interact with specific molecular targets may allow it to modulate cell signaling pathways involved in cancer progression.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent. Its unique structural features make it a candidate for drug development aimed at various diseases:

  • Therapeutic Applications : The compound's derivatives have been synthesized and evaluated for their efficacy in treating conditions such as cancer and bacterial infections. The specific mechanisms of action are under investigation but may involve enzyme inhibition or receptor modulation.

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties can contribute to advancements in material science and chemical engineering.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of several derivatives of this compound against Helicobacter pylori. The results indicated that certain derivatives exhibited lower IC50 values than standard treatments like thiourea . This suggests potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Research

Research involving the synthesis of pyrido[2,3-b]pyrazine derivatives showed promising results in inhibiting cancer cell proliferation. The compounds were tested against various cancer cell lines to evaluate their effectiveness and mechanism of action. Preliminary findings indicated that some derivatives could induce apoptosis in cancer cells through targeted pathways .

Mechanism of Action

The mechanism of action of 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
  • CAS Registry Number : 1540753-39-6
  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.20 g/mol (calculated based on analogous structures in ) .

Structural Features: The compound consists of a pyrido[2,3-b]pyrazin-2-one core with methyl substituents at positions 4 and 5. The fused bicyclic system includes a pyridine ring fused to a pyrazinone moiety, with partial saturation in the 1H,2H,3H,4H configuration.

For example, describes refluxing precursors like 2,3-diaminopyridine with carbonyl-containing compounds in acetic acid with p-toluenesulfonic acid (TsOH) as a catalyst .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Formula Key Properties/Applications Source
This compound (1540753-39-6) Pyrido[2,3-b]pyrazin-2-one 4-CH₃, 7-CH₃ C₉H₁₁N₃O Discontinued commercial availability; potential scaffold for drug discovery
3,6-Dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (159104-35-5) Pyrido[2,3-b]pyrazin-2-one 3-CH₃, 6-CH₃ C₉H₁₁N₃O Acute oral toxicity (Category 4), skin/eye irritation
3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (74983-05-4) Pyrido[2,3-b]pyrazine (no ketone) 3-CH₃ C₈H₁₁N₃ Versatile scaffold; lower polarity due to absence of ketone
8-[Butyl(ethyl)amino]-4-(4-methoxy-2-methylphenyl)-6-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one (CHEMBL189089) Pyrido[2,3-b]pyrazin-2-one Complex aryl/alkyl substituents C₂₂H₃₀N₄O₂ High lipophilicity (XlogP 4.3); corticotropin-releasing factor receptor ligand
3-Benzoyl-1-phenyl-1,4-dihydro-2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one (N/A) Pyrrolo-pyrido-pyrazinone Benzoyl, phenyl C₂₄H₁₈N₄O₂ High melting point (275°C); synthesized via TsOH-catalyzed cyclization

Key Comparison Metrics:

Structural Complexity: The target compound has a simpler structure compared to fused tricyclic derivatives like 3-Benzoyl-1-phenyl-...pyrazin-2-one, which incorporates a pyrrolo ring . CHEMBL189089 demonstrates how bulky substituents (e.g., butyl-ethyl-amino groups) enhance lipophilicity but may reduce solubility .

Physicochemical Properties: Melting Points: Fused pyrido-pyrazinones (e.g., 3-Benzoyl-...) exhibit high melting points (~275°C), suggesting strong intermolecular interactions . Data for the 4,7-dimethyl analogue is unavailable but likely similar. Lipophilicity: The 4,7-dimethyl derivative’s logP is expected to be lower than CHEMBL189089 (logP 4.3) due to fewer hydrophobic groups .

Synthetic Accessibility: The target compound may follow synthesis routes similar to , using diaminopyridine and methyl-substituted precursors . Brominated analogues (e.g., 7-bromo-... in ) require halogenation steps, increasing synthetic complexity .

Safety Profiles :

  • The structurally related 3,6-dimethyl-... compound (CAS 159104-35-5) is classified as acutely toxic (Category 4) and irritant, suggesting similar hazards for the 4,7-dimethyl variant .

Patent derivatives () with piperazine or bicyclic amines emphasize the role of substituents in optimizing bioavailability .

Biological Activity

4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system. Its molecular formula is C9_9H11_{11}N3_3O, with a molecular weight of approximately 177.20 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities.

The unique structure of this compound includes two methyl groups at the 4 and 7 positions on the pyridine ring. This substitution pattern influences its chemical reactivity and biological interactions. The compound can undergo various reactions such as oxidation, reduction, and substitution which are essential for its biological activity .

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific protein kinases involved in cellular signaling pathways. For example, related compounds have shown micromolar to submicromolar IC50_{50} values against various kinases such as DYRK1A and CK1δ/ε . This suggests that this compound could potentially modulate these pathways.

Antimicrobial Activity

The antimicrobial potential of heterocyclic compounds like this compound has been noted in various studies. Similar compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The exact antimicrobial efficacy of this specific compound requires further investigation but aligns with trends observed in related structures .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of pyrido-pyrazine derivatives:

Study Focus Findings
Umesha et al. (2009)Anticancer ActivityInvestigated pyrazole derivatives in breast cancer cell lines; indicated potential synergistic effects with doxorubicin .
Parish et al. (1984)Antifungal ActivityEvaluated antifungal properties of pyrazole derivatives; findings suggest potential for new antifungal agents .
MDPI Study (2020)Kinase InhibitionHighlighted micromolar range IC50_{50} values for similar compounds against key kinases; suggests possible activity for this compound .

Q & A

Q. What are the recommended synthetic routes for 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of 2,3-diaminopyridine derivatives with 1,2-dicarbonyl compounds. A regioselective approach involves ammonium bifluoride (0.5 mol%) as a catalyst in methanol-water at room temperature, yielding pyrido[2,3-b]pyrazines with >90% efficiency . For substituted analogs, pre-functionalization of the diaminopyridine backbone (e.g., methyl groups at positions 4 and 7) is critical. Optimization parameters include:

  • Temperature: Room temperature minimizes side reactions.
  • Catalyst loading: Excess ammonium bifluoride (>1 mol%) may reduce selectivity.
  • Solvent ratio: Methanol:water (3:1 v/v) balances solubility and reaction rate.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

Methodological Answer: Use a combination of ¹H/¹³C NMR , 2D-COSY , and IR spectroscopy :

  • ¹H NMR: Methyl groups at positions 4 and 7 appear as singlets (δ 2.1–2.5 ppm). Protons in the pyrazinone ring show distinct coupling patterns (e.g., J = 5–7 Hz for vicinal protons) .
  • IR: A strong carbonyl stretch at 1680–1700 cm⁻¹ confirms the pyrazin-2-one moiety .
  • X-ray crystallography (if crystals are obtainable) resolves ambiguities in substituent positioning .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, EN 166-certified safety goggles, and lab coats. Inspect gloves for defects before use .
  • Ventilation: Conduct reactions in a fume hood due to potential dust/aerosol formation.
  • First aid: In case of skin contact, wash with water for 15 minutes and consult a physician. Provide the SDS (CAS 1540753-39-6) to medical personnel .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in the synthesis of substituted pyrido[2,3-b]pyrazin-2-ones?

Methodological Answer: Density functional theory (DFT) calculates reactivity indices (Fukui functions, electrophilicity) to identify nucleophilic/electrophilic sites on intermediates. For example:

  • Ammonium bifluoride lowers the activation energy for cyclocondensation by stabilizing transition states via hydrogen bonding .
  • Substituent effects: Methyl groups at positions 4 and 7 increase electron density at the pyrazinone ring, favoring electrophilic attack at position 3 .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay validation: Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
  • Metabolic stability: Check for CYP450-mediated degradation using liver microsomes.
  • Solubility controls: Use DMSO concentrations <1% to avoid artifactual inhibition .

Case Study: In CRF-1 receptor antagonist studies, discrepancies arose due to off-target binding to monoamine oxidases. Resolved via selective receptor knockdown (siRNA) and radioligand displacement assays .

Q. How can this compound be modified for applications in materials science (e.g., OLEDs)?

Methodological Answer: Introduce electron-deficient substituents (e.g., trifluoromethyl, cyano) to enhance charge transport. For OLEDs:

  • Donor-acceptor dyads: Pair with dihydrophenazasiline donors to achieve thermally activated delayed fluorescence (TADF) .
  • Spectral tuning: Substituents at position 3 shift emission λmax by 20–50 nm (e.g., 3-CF3: λem = 480 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.